molecular formula C17H13N3O5S B2831736 N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide CAS No. 1321936-11-1

N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide

Cat. No.: B2831736
CAS No.: 1321936-11-1
M. Wt: 371.37
InChI Key: MGJDANCIOVAILM-ISLYRVAYSA-N
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Description

N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide is a heterocyclic compound featuring a tricyclic core system with fused oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. Its structure includes a benzamide moiety substituted with a nitro group at the 4-position, contributing to its electronic and steric properties. This compound’s synthesis likely involves cyclization reactions of hydrazones or related intermediates, as inferred from analogous heterocyclic systems (). Its crystallographic analysis would rely on tools like SHELX for refinement and ORTEP-3 for visualization ().

Properties

IUPAC Name

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c1-19-12-8-13-14(25-7-6-24-13)9-15(12)26-17(19)18-16(21)10-2-4-11(5-3-10)20(22)23/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJDANCIOVAILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide involves multiple steps. One common method starts with the preparation of the core structure, 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine, through a series of reactions involving readily available starting materials . The key steps include:

    Formation of the Benzothiazole Ring: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxino Group: This step involves the reaction of the benzothiazole intermediate with suitable reagents to form the dioxino ring.

    Nitration and Amidation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzamides .

Mechanism of Action

The mechanism of action of N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzamide Moiety

A closely related analog, 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS 1322000-09-8, ), replaces the nitro group with 3,5-dimethoxy substituents. Key differences include:

  • In contrast, methoxy groups donate electron density via resonance, increasing solubility in polar solvents.
  • Biological Activity : Nitro groups are often associated with antimicrobial or antiparasitic activity, while methoxy groups may improve membrane permeability due to moderate hydrophobicity.

Heterocyclic Core Variations

  • 1,2,5-Oxadiazine Derivatives : Compounds like 6a-e and 7a-d () share a six-membered oxadiazine ring but lack the tricyclic framework and sulfur atom. The absence of the thia group reduces conformational rigidity and may lower thermal stability.
  • Spiro Systems: Spiro compounds such as 7-oxa-9-aza-spiro[4.5]decane-6,10-dione () exhibit distinct puckering dynamics due to their non-fused ring systems.

Conformational Analysis

The Cremer-Pople puckering parameters () quantify deviations from planarity in cyclic systems. For the target compound:

  • The fused tricyclic system likely exhibits lower puckering amplitudes compared to monocyclic or spiro analogs due to reduced flexibility.
  • Torsional strain in the 10,13-dioxa-4-thia-6-azatricyclo framework may influence intermolecular interactions in crystal packing, as observed in SHELX-refined structures ().

Physicochemical Data

Property Target Compound (4-Nitro) 3,5-Dimethoxy Analog (CAS 1322000-09-8) 1,2,5-Oxadiazine Derivatives ()
Molecular Weight (g/mol) ~435.4 ~465.5 ~300–400
Solubility Low (hydrophobic nitro) Moderate (polar methoxy) Variable (depends on R-groups)
Melting Point >200°C (predicted) 180–190°C (reported) 150–170°C

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